molecular formula C16H8N2O4S B1219576 N,N'-Thiobisphthalimide CAS No. 7764-29-6

N,N'-Thiobisphthalimide

Cat. No.: B1219576
CAS No.: 7764-29-6
M. Wt: 324.3 g/mol
InChI Key: QYIWBOWEQBEAGP-UHFFFAOYSA-N
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Description

N,N’-Thiobisphthalimide is an organic compound with the molecular formula C16H8N2O4S. It is a sulfur-containing derivative of phthalimide and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its unique structure, which includes two phthalimide groups connected by a sulfur atom.

Safety and Hazards

While specific safety and hazard information for “N,N’-Thiobisphthalimide” was not found, it’s always important to handle all chemicals with appropriate safety measures. This includes avoiding dust formation and avoiding breathing vapors, mist, or gas .

Biochemical Analysis

Biochemical Properties

N,N’-Thiobisphthalimide plays a crucial role in biochemical reactions involving the formation of disulfide bonds. These bonds are essential for the stability and function of many proteins and enzymes. N,N’-Thiobisphthalimide interacts with various biomolecules, including amino acids, saccharides, and nucleosides, through hindered disulfide linkers . These interactions are significant for the stability of antibody-drug conjugates, which affect the potency, selectivity, and pharmacokinetics of drugs .

Cellular Effects

N,N’-Thiobisphthalimide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the stability of disulfide linkers in cellular redox systems, which in turn impacts the selectivity and potency of drug conjugates . Additionally, N,N’-Thiobisphthalimide has been studied for its antiproliferative activity against cancer cells, indicating its potential role in cancer therapy .

Molecular Mechanism

The molecular mechanism of N,N’-Thiobisphthalimide involves its interaction with biomolecules through the formation of disulfide bonds. These bonds are cleaved via an intracellular thiol-redox process, which allows for procedural drug release . The compound’s interaction with arenesulfinic acids produces N-(arenesulfonylthio)phthalimides and diarenesulfonyl sulfides, highlighting its role in sulfur transfer reactions . The electrochemical reduction of N,N’-Thiobisphthalimide involves the ejection of diatomic sulfur through an autocatalytic mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-Thiobisphthalimide change over time due to its stability and degradation. The compound is stable when stored at -10°C and can be used in various reactions involving sulfur transfer . Over time, the stability of disulfide linkers formed by N,N’-Thiobisphthalimide can affect the potency and selectivity of drug conjugates .

Dosage Effects in Animal Models

The effects of N,N’-Thiobisphthalimide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced stability of drug conjugates. At higher doses, it may cause toxic or adverse effects, including potential impacts on cellular metabolism and gene expression .

Metabolic Pathways

N,N’-Thiobisphthalimide is involved in metabolic pathways that include the formation and cleavage of disulfide bonds. These pathways are crucial for the stability and function of various biomolecules, including proteins and enzymes . The compound interacts with enzymes and cofactors involved in sulfur transfer reactions, affecting metabolic flux and metabolite levels .

Transport and Distribution

N,N’-Thiobisphthalimide is transported and distributed within cells and tissues through various transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments . The transport of N,N’-Thiobisphthalimide is essential for its role in biochemical reactions and drug delivery systems .

Subcellular Localization

The subcellular localization of N,N’-Thiobisphthalimide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects on cellular processes . The localization of N,N’-Thiobisphthalimide within the cell is crucial for its role in forming disulfide bonds and stabilizing drug conjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Thiobisphthalimide can be synthesized through the reaction of phthalimide with sulfur monochloride in anhydrous conditions. The general procedure involves dissolving phthalimide in anhydrous dimethylformamide (DMF) at 0°C, followed by the dropwise addition of sulfur monochloride. The reaction mixture is then stirred for a specific period, resulting in the formation of N,N’-Thiobisphthalimide .

Industrial Production Methods: In industrial settings, the synthesis of N,N’-Thiobisphthalimide follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of appropriate solvents and reaction temperatures is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: N,N’-Thiobisphthalimide undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with arenesulfinic acids, which produces N-(arenesulfonylthio)phthalimides and diarenesulfonyl sulfides .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfonyl derivatives and disulfides, which have significant applications in organic synthesis and industrial processes.

Comparison with Similar Compounds

Uniqueness: N,N’-Thiobisphthalimide is unique due to its sulfur-containing structure, which imparts specific reactivity and stability. This compound’s ability to form disulfide linkers and undergo selective reduction reactions makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)sulfanylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O4S/c19-13-9-5-1-2-6-10(9)14(20)17(13)23-18-15(21)11-7-3-4-8-12(11)16(18)22/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIWBOWEQBEAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)SN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50228292
Record name N,N'-Thiobisphthalimide
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Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7764-29-6
Record name 2,2′-Thiobis[1H-isoindole-1,3(2H)-dione]
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URL https://commonchemistry.cas.org/detail?cas_rn=7764-29-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Thiobisphthalimide
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Record name 7764-29-6
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Record name N,N'-Thiobisphthalimide
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Record name N,N'-thiobisphthalimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of N,N'-Thiobisphthalimide in chemical synthesis?

A1: this compound (TBP) acts as a sulfur-transfer reagent in various chemical reactions. [, , ] This means it can introduce a sulfur atom into other molecules, leading to the formation of new sulfur-containing compounds. For example, it can react with arenesulfinic acids to produce N-(arenesulfonylthio)phthalimides or diarenesulfonyl sulfides depending on the stoichiometry of the reaction. []

Q2: Can you provide some details about the mechanism of sulfur transfer by this compound?

A2: While the provided abstracts don't delve into the detailed mechanisms, one study focuses on the interaction of TBP with N,N'-bis-(benzyl)-1,3-diaminopropanes. [] This reaction leads to the formation of 2H-1,2,6-tetrahydrothiadiazine derivatives. This suggests that TBP likely interacts with the amine groups of the diamine, ultimately leading to the insertion of a sulfur atom and cyclization to form the thiadiazine ring.

Q3: How does the structure of this compound relate to its function as a sulfur transfer reagent?

A3: While specific structure-activity relationship studies were not detailed in the abstracts, the presence of the sulfur atom bridged between two phthalimide groups is crucial for its reactivity. [, , ] This sulfur atom is likely the one transferred during reactions with other molecules. Further research focusing on modifying the phthalimide rings could provide more insight into the structure-activity relationship.

Q4: Beyond its role as a reagent, has this compound been identified in other contexts?

A4: Interestingly, this compound was identified as one of the sulfur-containing compounds present in both native and oxidatively modified reticulated vitreous carbon (RVC). [] Using X-ray absorption spectroscopy, researchers found that approximately 30% of the sulfur in native RVC was present as this compound. This finding suggests that TBP might be formed during the production or modification of RVC and could potentially play a role in its properties.

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